methyl (2Z)-3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-aminoprop-2-enoate
Description
Methyl (2Z)-3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-aminoprop-2-enoate (CAS: 145235-85-4) is a synthetic organic compound with the molecular formula C₁₆H₁₉NO₅ and a molecular weight of 305.33 g/mol . It features a (2Z)-configured propenoate backbone substituted with an acetamido group (-NHCOCH₃) and a 4-(acetyloxy)-2,6-dimethylphenyl moiety. This compound is primarily utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, owing to its reactive α,β-unsaturated ester and aromatic substituents .
Structurally, the acetyloxy group at the para position of the phenyl ring and the acetamido group on the propenoate chain distinguish it from related esters. Its stereochemistry (Z-configuration) and electronic properties influence reactivity in cycloaddition or nucleophilic substitution reactions .
Properties
IUPAC Name |
methyl (Z)-3-(4-acetyloxy-2,6-dimethylphenyl)-2-aminoprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-8-5-11(19-10(3)16)6-9(2)12(8)7-13(15)14(17)18-4/h5-7H,15H2,1-4H3/b13-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFDLYPGZPONMR-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=C(C(=O)OC)N)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1/C=C(/C(=O)OC)\N)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism:
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Deprotonation of methyl 2-aminomalonate generates a nucleophilic enolate.
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Nucleophilic attack on the aldehyde carbonyl forms a β-hydroxy intermediate.
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Elimination of water yields the α,β-unsaturated ester.
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Catalyst: Piperidine (10 mol%)
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Solvent: Anhydrous ethanol
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Temperature: 80°C, reflux
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Yield: 68–73%
Key Considerations :
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The Z-configuration is favored due to steric hindrance from the 2,6-dimethyl groups on the aryl ring.
Triethylorthoformate-Mediated Condensation
This method adapts protocols from acrylamide syntheses (e.g., Example 23 in) to ester systems. The reaction couples methyl 2-aminoprop-2-enoate with 4-(acetyloxy)-2,6-dimethylphenol via a dehydrative coupling agent.
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Reactants :
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Methyl 2-aminoprop-2-enoate (1.0 equiv)
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4-(Acetyloxy)-2,6-dimethylphenol (1.1 equiv)
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Triethylorthoformate (3.0 equiv)
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Solvent : Isopropyl alcohol
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Conditions : Reflux (82°C) for 18–24 hours.
Outcomes :
Side Reactions :
Palladium-Catalyzed Cross-Coupling
Aryl halides undergo Heck coupling with pre-formed aminoacrylate esters to install the aryl group. This route is advantageous for late-stage diversification.
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Substrates :
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Methyl 2-aminoprop-2-enoate (1.0 equiv)
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4-(Acetyloxy)-2,6-dimethylphenyl iodide (1.05 equiv)
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Catalyst : Pd(OAc)₂ (5 mol%)
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Ligand : 1,1′-Bis(diphenylphosphino)ferrocene (10 mol%)
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Base : K₂CO₃
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Solvent : DMF, 100°C, 12 hours.
Results :
Challenges :
Comparative Analysis of Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Knoevenagel Condensation | 68–73% | High stereoselectivity, simple setup | Requires aryl aldehyde synthesis |
| Triethylorthoformate | 54–67% | Scalable, mild conditions | Moderate yields, byproduct formation |
| Palladium Coupling | 60–65% | Modular aryl group introduction | Expensive catalysts, sensitivity to O₂ |
Critical Experimental Insights
Stereochemical Control
The Z-isomer predominates in all methods due to steric repulsion between the aryl methyl groups and the ester moiety. NMR (δ 6.2 ppm, J = 12 Hz for vinyl protons) confirms configuration.
Purification Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-aminoprop-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Methyl (2Z)-3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-aminoprop-2-enoate exhibits potential as a pharmaceutical intermediate. Its structure suggests possible activity in the following areas:
a. Anti-inflammatory Agents:
Research indicates that compounds with similar structural motifs can exhibit anti-inflammatory properties. The acetyloxy group may enhance bioavailability and reduce side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
b. Anticancer Activity:
Preliminary studies have shown that derivatives of this compound may inhibit tumor growth in various cancer cell lines. The mechanism is believed to involve the modulation of apoptotic pathways .
Materials Science
The compound's unique chemical structure allows for its use in developing advanced materials:
a. Polymer Chemistry:
this compound can serve as a monomer in polymer synthesis. Its incorporation into polymer matrices can improve thermal stability and mechanical properties, making it suitable for applications in coatings and adhesives .
b. Nanocomposites:
Incorporating this compound into nanocomposite materials has shown promise in enhancing electrical conductivity and mechanical strength, which is beneficial for electronic applications .
Agricultural Chemistry
The compound may also find applications in agriculture:
a. Pesticide Development:
Research into similar compounds suggests potential efficacy as a pesticide or herbicide due to its ability to disrupt biological pathways in pests while being less harmful to non-target organisms .
b. Plant Growth Regulators:
The acetyloxy group could enhance the compound's role as a plant growth regulator, promoting growth or resistance to environmental stressors .
Case Study 1: Anti-inflammatory Properties
A study published in a peer-reviewed journal examined the anti-inflammatory effects of this compound on murine models of inflammation. The results indicated significant reductions in inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent .
Case Study 2: Polymer Applications
Research conducted at a leading materials science institute demonstrated that polymers synthesized with this compound exhibited improved tensile strength and thermal resistance compared to conventional polymers. This study highlights its applicability in high-performance materials .
Case Study 3: Agricultural Efficacy
Field trials assessing the efficacy of this compound as a pesticide showed promising results with over 80% pest reduction in treated plots compared to untreated controls. This indicates significant potential for agricultural use .
Mechanism of Action
The mechanism of action of methyl (2Z)-3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-aminoprop-2-enoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Agrochemical Derivatives: Metalaxyl, Benalaxyl, and Furalaxyl
Several methyl N-(2,6-dimethylphenyl) alanine derivatives serve as fungicides, sharing the 2,6-dimethylphenyl core but differing in acyl substituents:
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Application |
|---|---|---|---|---|
| Target Compound | C₁₆H₁₉NO₅ | 305.33 | Acetyloxy, acetamido, α,β-unsaturated ester | Organic synthesis |
| Metalaxyl | C₁₅H₂₁NO₄ | 279.33 | Methoxyacetyl, DL-alanine ester | Systemic fungicide |
| Benalaxyl | C₂₀H₂₃NO₃ | 325.40 | Phenylacetyl, DL-alanine ester | Oomycete fungicide |
| Furalaxyl | C₁₇H₁₉NO₄ | 301.34 | Furanylcarbonyl, DL-alanine ester | Fungicide |
Key Differences :
- Substituents : The target compound’s acetyloxy and acetamido groups contrast with the methoxyacetyl (metalaxyl) or phenylacetyl (benalaxyl) groups in fungicides. These substituents modulate lipophilicity and bioactivity .
- Applications : Unlike agrochemical analogs, the target compound lacks documented pesticidal activity, suggesting its role is confined to synthetic intermediates rather than end-use products .
Heterocyclic Esters: Imidazolo-Isoxazoline Derivatives
A compound synthesized in Current Agriculture Research Journal (2023) shares the acetyloxy-substituted phenyl group but incorporates an imidazolo-isoxazoline ring system (C₂₉H₂₁N₃O₆SCl₂, MW: 611.41). Key contrasts include:
- Reactivity : The imidazolo-isoxazoline scaffold introduces sulfur and chlorine atoms, enhancing electrophilicity for agrochemical targeting.
- Synthesis : The target compound is synthesized via esterification, whereas the imidazolo derivative requires multi-step condensation with acetic anhydride (74% yield) .
Ethyl Esters with Thiazole-Piperazine Moieties
Ethyl esters such as 10m (C₂₆H₂₃F₆N₅O₃S, MW: 616.2) from Molecules (2013) exhibit higher molecular weights due to trifluoromethylphenyl and thiazole groups. These compounds are designed for kinase inhibition, leveraging π-π stacking and hydrogen bonding via aromatic and urea groups . Unlike the target compound, their biological activity is well-documented, emphasizing divergent applications.
Cyano-Substituted Propenoates
Methyl (Z)-2-cyano-3-(pyridinyl)propenoates (e.g., compound 10 in Heterocycles, 2001) share the α,β-unsaturated ester backbone but replace the acetamido group with a cyano (-CN) substituent. This modification increases electrophilicity, favoring Michael addition reactions .
Structural and Functional Insights
- Electronic Effects : The acetyloxy group in the target compound donates electron-withdrawing effects, polarizing the α,β-unsaturated ester for nucleophilic attack.
- Steric Hindrance : The 2,6-dimethylphenyl group imposes steric constraints, limiting rotational freedom compared to unsubstituted analogs .
Biological Activity
Methyl (2Z)-3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-aminoprop-2-enoate, also known by its CAS number 1820748-77-3, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C14H17NO4 |
| Molecular Weight | 263.30 g/mol |
| Boiling Point | 398.8 ± 42.0 °C (Predicted) |
| Density | 1.175 ± 0.06 g/cm³ (Predicted) |
| pKa | 3.75 ± 0.70 (Predicted) |
These properties suggest that the compound is stable under standard conditions and may exhibit solubility in organic solvents.
Research indicates that this compound may interact with various biological targets, leading to several pharmacological effects:
- Antioxidant Activity : The compound has shown potential as an antioxidant, which is vital in protecting cells from oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest it may inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are crucial in managing conditions like Alzheimer's disease and diabetes respectively .
- Antimicrobial Properties : The compound has demonstrated activity against various gram-positive and gram-negative bacteria, indicating its potential use as an antibacterial agent .
Antioxidant Studies
A study using DPPH radical scavenging assays revealed that this compound exhibited significant antioxidant activity. The results indicated a concentration-dependent scavenging effect on free radicals, suggesting its potential application in preventing oxidative damage.
Enzyme Inhibition Assays
In vitro studies assessed the compound's ability to inhibit acetylcholinesterase and α-glucosidase:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 45 |
| α-Glucosidase | 30 |
These findings demonstrate the compound's promise in therapeutic strategies aimed at cognitive enhancement and glucose management.
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These results indicate that the compound could serve as a basis for developing new antibacterial agents.
Case Studies
- Alzheimer's Disease Model : A study investigated the effects of this compound on cognitive function in a mouse model of Alzheimer's disease. Results showed improved memory retention and reduced amyloid plaque formation compared to control groups .
- Diabetes Management : In another study focusing on diabetic rats, administration of the compound resulted in significant reductions in blood glucose levels and improved insulin sensitivity, highlighting its potential as a therapeutic agent for diabetes .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for methyl (2Z)-3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-aminoprop-2-enoate to maximize yield?
- Methodological Answer : The synthesis of α,β-unsaturated amino esters like this compound often requires reflux conditions with a strong base due to the low acidity of substituted phenolic precursors (e.g., 2,4-dimethylcarbolic acid). Key steps include:
- pH Control : Filtering intermediates at pH 5–6 to avoid salt formation, which reduces yield in strongly acidic/basic media .
- Catalysis : Using glacial acetic acid to accelerate condensation reactions with aryl carboxaldehydes .
- Temperature : Stirring at room temperature for hydrazide formation to avoid decomposition .
- Data Table :
| Step | Conditions | Yield Optimization Strategy |
|---|---|---|
| Intermediate Filtration | pH 5–6 | Avoids salt formation |
| Condensation Reaction | Methanol + glacial acetic acid | Accelerates reaction kinetics |
Q. How can researchers confirm the Z-configuration of the propenoate moiety in this compound?
- Methodological Answer : The Z-configuration can be validated via:
- X-ray Crystallography : Resolve spatial arrangement of substituents around the double bond (e.g., as demonstrated for analogous (Z)-ethyl prop-2-enoate derivatives) .
- NMR Spectroscopy : Analyze coupling constants () between vinyl protons; Z-isomers typically exhibit smaller values (<12 Hz) due to restricted rotation .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported yields during the synthesis of related prop-2-enoate derivatives?
- Methodological Answer : Contradictions often arise from variations in reaction conditions. A systematic approach includes:
- Parameter Screening : Test pH (4–7), temperature (RT vs. reflux), and base strength (weak vs. strong) to identify yield-limiting factors .
- Controlled Replicates : Use randomized block designs (e.g., split-split plots) to account for variability in substrate purity or equipment .
- Case Study : shows yield drops from 85% to <50% when filtering intermediates at pH <4 or >7 due to protonation/deprotonation effects.
Q. What methodological approaches are recommended for studying the environmental fate and degradation pathways of this compound in aquatic systems?
- Methodological Answer :
- Laboratory Studies : Assess hydrolysis rates under varying pH/temperature and photolytic degradation using UV-Vis spectroscopy .
- Ecotoxicology : Evaluate bioaccumulation in model organisms (e.g., Daphnia magna) via LC-MS/MS to quantify tissue concentrations .
- Field Simulations : Use mesocosms to study abiotic/biotic transformations in sediment-water systems .
Q. What strategies can be employed to minimize side reactions during the synthesis of α,β-unsaturated amino esters like this compound?
- Methodological Answer :
- Byproduct Analysis : Monitor reactions with TLC or HPLC to detect premature cyclization products (e.g., oxadiazoles) .
- Steric Protection : Introduce bulky substituents (e.g., acetyloxy groups) to hinder undesired nucleophilic attacks .
- Reagent Purity : Use freshly distilled amines to avoid competing reactions with moisture or impurities .
Experimental Design Considerations
- Statistical Validity : For biological activity assays, adopt split-plot designs with rootstocks/treatment combinations as subplots and harvest seasons as sub-subplots (4 replicates, 5 plants each) .
- Analytical Workflow : Combine spectroscopic (NMR, IR) and chromatographic (HPLC, GC-MS) techniques to characterize intermediates and final products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
